molecular formula C6H10N2O B3036665 2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one CAS No. 39998-27-1

2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one

Cat. No. B3036665
CAS RN: 39998-27-1
M. Wt: 126.16 g/mol
InChI Key: UVUMWFKDIBAAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one, also known as 2,6-DMDHP, is an organic compound with a wide range of applications in scientific research. It has been used in various fields such as biochemistry, pharmacology, and drug development.

Scientific Research Applications

Synthesis and Chemical Properties

  • Polysubstituted Pyridazinones Synthesis : 2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one can serve as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems through nucleophilic aromatic substitution processes. This process, which involves reacting 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles, can produce a range of polyfunctional systems that are potentially useful in drug discovery (Pattison et al., 2009).

Crystal Structure and Analysis

  • Crystal Structure Studies : The crystal structure of derivatives of 2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one has been explored. For instance, 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one shows adjacent molecules linked by N—H⋯O hydrogen bonds, forming inversion dimers. Such structural analyses contribute to our understanding of the molecular properties and potential applications of these compounds (Dadou et al., 2019).

Novel Chemical Reactions and Derivatives

  • Development of New Chemical Reactions : Research has shown the potential for novel chemical reactions involving 2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one derivatives. For example, reactions with dimethyl acetylenedicarboxylate can lead to new compounds via cyclization and dehydrogenation processes, expanding the range of potential applications in various scientific fields (Yamasaki et al., 1991).

Applications in Medicinal Chemistry

  • Potential in Medicinal Applications : Derivatives of 2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one have been studied for their potential in medicinal applications. For instance, certain derivatives have shown promise as histamine H₃ receptor inverse agonists, indicating potential for therapeutic use in related medical conditions (Hudkins et al., 2012).

Synthesis Methods

  • Innovative Synthesis Approaches : Research has also focused on developing new methods for synthesizing 2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one derivatives. These methods aim to create more efficient, scalable, and versatile synthesis pathways, contributing to the broader accessibility and application of these compounds in scientific research (Stepakov et al., 2011).

properties

IUPAC Name

2,6-dimethyl-4,5-dihydropyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-3-4-6(9)8(2)7-5/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUMWFKDIBAAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401262904
Record name 4,5-Dihydro-2,6-dimethyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one

CAS RN

39998-27-1
Record name 4,5-Dihydro-2,6-dimethyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39998-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-2,6-dimethyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one
Reactant of Route 3
2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one
Reactant of Route 4
2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one
Reactant of Route 5
2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one
Reactant of Route 6
2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.